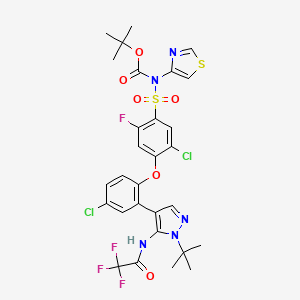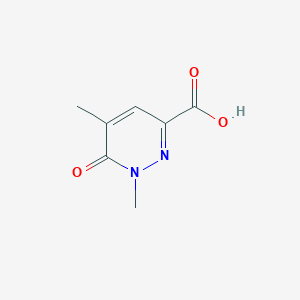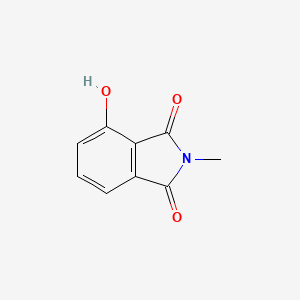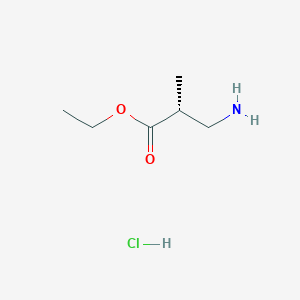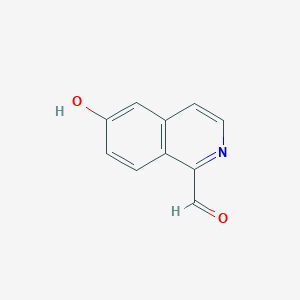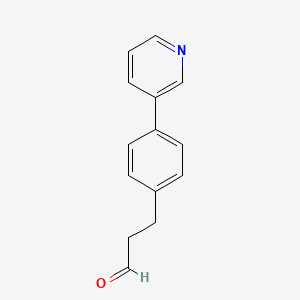
4-(3-Pyridinyl)-benzenepropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 4-(3-pyridinyl)- can be achieved through several methods. One common approach involves the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium acetate (Pd(OAc)2) and tri(o-tolyl)phosphine (P(o-tolyl)3) as catalysts . This method provides a straightforward route to obtain the desired product with good yields.
Industrial Production Methods
Industrial production of Benzenepropanal, 4-(3-pyridinyl)- typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters helps in achieving high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanal, 4-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 3-(4-pyridin-3-ylphenyl)propanoic acid.
Reduction: 3-(4-pyridin-3-ylphenyl)propanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Benzenepropanal, 4-(3-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzenepropanal, 4-(3-pyridinyl)- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The aromatic rings can also participate in π-π interactions with aromatic residues in proteins, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenepropanal: Lacks the pyridine ring, making it less versatile in terms of reactivity and applications.
4-(3-Pyridinyl)benzaldehyde: Contains a pyridine ring but lacks the propanal group, limiting its potential for further functionalization.
Uniqueness
Benzenepropanal, 4-(3-pyridinyl)- is unique due to the presence of both a benzene ring and a pyridine ring, along with an aldehyde group.
Propriétés
Formule moléculaire |
C14H13NO |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3-(4-pyridin-3-ylphenyl)propanal |
InChI |
InChI=1S/C14H13NO/c16-10-2-3-12-5-7-13(8-6-12)14-4-1-9-15-11-14/h1,4-11H,2-3H2 |
Clé InChI |
HLQZSUZQNKALJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC=C(C=C2)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



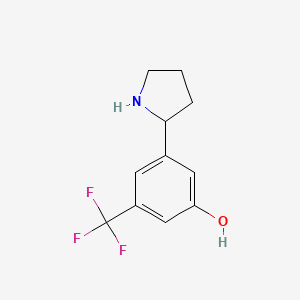

![6-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12953009.png)
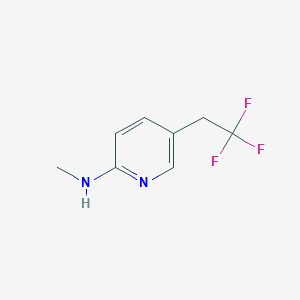
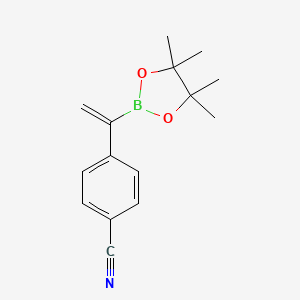
![Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester](/img/structure/B12953038.png)
